molecular formula C24H30BrClN4O4S2 B2695110 N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride CAS No. 1322314-48-6

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride

Cat. No.: B2695110
CAS No.: 1322314-48-6
M. Wt: 618
InChI Key: PWXLWNJIDWARIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Evolution of Benzothiazole Scaffolds in Targeted Drug Design

The benzothiazole nucleus serves as a robust platform for introducing substituents that fine-tune physicochemical and pharmacological properties. Key structural modifications include:

  • Halogenation : Bromine at the 6-position of the benzothiazole ring enhances electron-withdrawing effects, stabilizing π-π interactions with aromatic residues in enzyme active sites.
  • Aminoalkyl side chains : The N-[2-(dimethylamino)ethyl] group introduces basicity, improving solubility and facilitating ionic interactions with negatively charged protein domains.
  • Sulfamoyl-benzamide hybridization : The 4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide moiety introduces steric bulk and hydrogen-bonding capacity, critical for selective enzyme inhibition.

Table 1: Impact of Substituents on Benzothiazole Derivatives

Substituent Position Functional Group Biochemical Effect
6-position Bromine Enhances hydrophobic binding and stability
2-position Dimethylaminoethyl Improves solubility and cationic interactions
4-position Sulfamoyl-benzamide Enables hydrogen bonding and steric control

These modifications reflect a deliberate shift toward polypharmacological agents capable of engaging multiple interaction points within enzyme cavities.

Role of Sulfamoyl-Benzamide Hybrid Architectures in Enzyme Modulation

The sulfamoyl-benzamide component acts as a dual-functional module, combining the sulfonamide’s capacity for hydrogen bonding with the benzamide’s planar rigidity. This hybrid structure demonstrates three key mechanisms:

  • Active-site occlusion : The oxolan-2-ylmethyl group creates steric hindrance, preventing substrate access to catalytic residues.
  • Allosteric modulation : Methylation of the sulfamoyl nitrogen induces conformational changes in enzyme tertiary structure, altering cofactor binding.
  • Charge complementarity : The protonated dimethylaminoethyl group neutralizes acidic residues in enzyme pockets, as observed in 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors.

Synthetic Pathways
The compound’s synthesis typically involves sequential coupling reactions:

  • Bromination of 2-aminobenzothiazole followed by N-alkylation with 2-(dimethylamino)ethyl chloride.
  • Sulfamoylation of 4-nitrobenzoyl chloride with methyl[(oxolan-2-yl)methyl]amine, followed by reduction to the amine.
  • Final amide bond formation via carbodiimide-mediated coupling, with hydrochloride salt precipitation.

Table 2: Key Synthetic Intermediates

Intermediate Role in Synthesis
6-bromo-2-chlorobenzothiazole Core halogenation step
N-[2-(dimethylamino)ethyl]amine Side chain introduction
4-(methylsulfamoyl)benzoyl chloride Sulfonamide coupling precursor

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29BrN4O4S2.ClH/c1-27(2)12-13-29(24-26-21-11-8-18(25)15-22(21)34-24)23(30)17-6-9-20(10-7-17)35(31,32)28(3)16-19-5-4-14-33-19;/h6-11,15,19H,4-5,12-14,16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXLWNJIDWARIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30BrClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazole intermediate with a suitable alkylating agent such as 2-chloro-N,N-dimethylethylamine.

    Attachment of the Sulfamoyl Benzamide Moiety: This is accomplished by reacting the intermediate with a sulfamoyl chloride derivative in the presence of a base like triethylamine.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfamoyl group to an amine.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other benzothiazole sulfonamides. Below is a comparative analysis based on substituent variations and reported properties:

Feature Target Compound N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride
Benzothiazole Substitution 6-bromo (electron-withdrawing, steric bulk) 6-fluoro (smaller, electronegative)
Sulfonyl/Sulfamoyl Group Methyl[(oxolan-2-yl)methyl]sulfamoyl (bulky, chiral, lipophilic) Ethylsulfonyl (linear, less steric hindrance)
Side Chain 2-(dimethylamino)ethyl (common in both) 2-(dimethylamino)ethyl (identical)
Salt Form Hydrochloride Hydrochloride
Theoretical Solubility Moderate (tetrahydrofuran moiety may reduce aqueous solubility) Higher (ethylsulfonyl group enhances hydrophilicity)
Potential Target Affinity Likely higher selectivity for sterically demanding targets (e.g., ATP-binding sites) Broader target range due to smaller substituents

Key Differences and Implications

Substituent Effects on Bioactivity: The 6-bromo group in the target compound may improve binding to hydrophobic pockets compared to the 6-fluoro analog, which is smaller and more polar. Bromine’s larger atomic radius could hinder off-target interactions, enhancing specificity .

Solubility and Pharmacokinetics :

  • The ethylsulfonyl analog’s linear structure likely confers better aqueous solubility than the target compound’s tetrahydrofuran-containing moiety. This difference could impact oral bioavailability and dosing regimens.

Synthetic Complexity :

  • The target compound’s sulfamoyl-tetrahydrofuran group requires multi-step synthesis, increasing production costs compared to the ethylsulfonyl analog.

Research Findings and Data Gaps

  • Target Compound : May exhibit prolonged half-life due to metabolic stability from the oxolan ring but could face formulation challenges due to lower solubility.
  • Fluoro Analog : Faster systemic clearance but broader tissue distribution.

Table: Hypothetical Pharmacokinetic Parameters (Predicted)

Parameter Target Compound Fluoro Analog
LogP 2.8 1.9
Plasma Half-life (h) 12–18 6–8
CYP3A4 Inhibition Low Moderate

Note: Data extrapolated from structural analogs; experimental validation required.

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities, which are critical for various therapeutic applications.

Structural Overview

The compound's structure consists of:

  • Benzothiazole ring : A core component known for its biological activity.
  • Dimethylaminoethyl group : Enhances solubility and bioavailability.
  • Sulfamoyl benzamide moiety : Potentially involved in enzyme inhibition and receptor modulation.

The molecular formula is C16H20BrClN3O3SC_{16}H_{20}BrClN_3O_3S, and it has a molecular weight of approximately 446.8 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For example:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various tumor cell lines, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The compound may act by binding to specific enzymes or receptors involved in cancer pathways, thus modulating their activity and affecting cellular signaling.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. This property makes them potential candidates for treating inflammatory diseases .

The biological activity of this compound is largely dependent on its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound can bind to specific receptors, influencing downstream signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
BenzothiazoleBasic structure; lacks bromine substitutionAntimicrobial properties
2-Amino BenzothiazoleContains an amino groupAnti-inflammatory effects
6-Methyl BenzothiazoleMethyl substitution instead of bromineAnticancer activity

The presence of the bromine atom in this compound enhances its reactivity and binding affinity compared to others, potentially leading to improved therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In vitro Studies : Laboratory tests have shown that the compound effectively inhibits cancer cell growth in various models.
  • In vivo Studies : Animal models are being used to evaluate the therapeutic potential and safety profile of the compound.
  • Mechanistic Studies : Research is ongoing to elucidate the precise mechanisms through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The synthesis of structurally related benzothiazole derivatives typically involves:

  • Amide coupling : Reacting a brominated benzothiazol-2-amine with an activated acyl chloride (e.g., benzoyl chloride derivatives) in pyridine or DMF, followed by purification via column chromatography .
  • Sulfamoylation : Introducing the sulfamoyl group via reaction with methyl[(oxolan-2-yl)methyl]sulfamoyl chloride under anhydrous conditions, monitored by TLC .
  • Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., methanol) and recrystallizing for purity .
    • Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry, solvent) and apply Bayesian optimization algorithms to maximize yield .

Q. How can the compound’s structure be rigorously characterized?

  • Analytical techniques :

  • NMR : 1H/13C NMR to confirm substituent positions and hydrogen bonding (e.g., NH protons in benzothiazole at δ 10–12 ppm). 2D NMR (HMBC, HSQC) resolves ambiguities in sulfamoyl and dimethylaminoethyl groups .
  • X-ray crystallography : For absolute configuration determination, particularly if the compound forms stable crystals with intermolecular hydrogen bonds (e.g., N–H···N interactions in thiazole derivatives) .
  • HRMS : To verify molecular weight and fragmentation patterns .

Q. What solvent systems are recommended for solubility and formulation studies?

  • Solubility screening : Test in DMSO (primary stock), followed by aqueous buffers (pH 1–7.4) with surfactants (e.g., Tween-80) for colloidal stability.
  • Formulation guidance : Use lyophilization for hydrochloride salt stabilization if aqueous solubility is insufficient. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, sulfamoyl group) influence bioactivity?

  • SAR strategies :

  • Replace the 6-bromo group with chloro/fluoro analogs to assess halogen-dependent target binding (e.g., kinase inhibition).
  • Modify the sulfamoyl group’s oxolane ring to cyclopentyl or tetrahydrofuran derivatives to evaluate steric effects on solubility and membrane permeability .
    • Data-driven approach : Compare IC50 values across analogs using molecular docking (Glide XP scoring) to map hydrophobic enclosure and hydrogen-bonding motifs .

Q. What strategies resolve discrepancies in biological activity between in vitro and in vivo models?

  • In vitro-in vivo correlation (IVIVC) :

  • Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to adjust dosing.
  • Use PBPK modeling to predict tissue distribution and validate with radiolabeled compound tracking .
    • Contradiction analysis : If in vitro potency does not translate in vivo, check for efflux pump interactions (e.g., P-gp inhibition assays) .

Q. How can molecular docking elucidate interactions with target proteins?

  • Protocol :

  • Prepare the protein structure (e.g., kinase domain) with water molecules removed.
  • Use Glide XP to score binding poses, prioritizing hydrophobic enclosure of the benzothiazole ring and hydrogen bonds with the sulfamoyl group .
  • Validate docking results with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What experimental designs mitigate synthetic byproduct formation?

  • Byproduct identification : LC-MS/MS to detect dimers or oxidation products (e.g., sulfoxide derivatives).
  • Prevention :

  • Use inert atmosphere (N2/Ar) during sulfamoylation to avoid oxidation.
  • Optimize stoichiometry (1.1–1.3 eq of reagents) to minimize unreacted intermediates .

Q. How can reaction yields be improved without compromising purity?

  • Flow chemistry : Implement continuous-flow systems for precise control of exothermic steps (e.g., amide coupling), reducing side reactions .
  • Purification : Combine solvent crystallization (e.g., ethyl acetate/hexane) with preparative HPLC for >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.